N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a compound that has gained significant interest due to its unique chemical structure and potential applications across various fields, including chemistry, biology, and medicine. Its molecular configuration allows it to participate in a range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a series of steps involving nucleophilic substitution reactions. The process begins with the preparation of 4-(trifluoromethyl)benzenesulfonyl chloride, which reacts with 2-amino-4,6-dichloro-1,3,5-triazine in the presence of a base. The resulting intermediate undergoes further reactions with morpholine and dimethylamine to yield the final product.
Industrial Production Methods: : Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for scalability, cost efficiency, and environmental considerations. This often involves continuous flow synthesis techniques and the use of eco-friendly solvents and catalysts to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: : N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is known to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions typically involve catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the corresponding amines or alcohols.
Substitution: : It participates in nucleophilic substitution reactions, where groups like morpholine and dimethylamine can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Palladium on carbon, lithium aluminum hydride
Solvents: Dichloromethane, methanol, ethanol
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is utilized as a reagent for various organic synthesis reactions, particularly in the formation of sulfonamide and triazine derivatives. Its reactivity and ability to undergo multiple transformations make it a versatile tool for developing new chemical entities.
Biology and Medicine: : In biological and medicinal research, the compound is explored for its potential as an enzyme inhibitor and pharmaceutical intermediate. Its structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: : In industrial applications, the compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and polymers. Its robust chemical properties enable the creation of materials with enhanced performance and stability.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. Its triazine and sulfonamide moieties facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N'-methyl-1,3,5-triazine-2,4-diamine
4-(dimethylamino)-N-methylbenzenesulfonamide
N-methyl-4-(trifluoromethyl)benzenesulfonamide
Uniqueness: : Compared to these similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide offers a unique combination of functional groups that enhance its reactivity and versatility in various applications. Its trifluoromethyl and morpholino groups provide distinct chemical properties that are not present in the related compounds, making it a valuable asset in scientific research and industrial processes.
This compound is a fascinating subject with a wealth of applications and reactions to explore. Each section of its study reveals new layers of complexity and potential, contributing to advancements in various scientific fields.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O3S/c1-25(2)15-22-14(23-16(24-15)26-7-9-29-10-8-26)11-21-30(27,28)13-5-3-12(4-6-13)17(18,19)20/h3-6,21H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFSJUTZIVEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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